molecular formula C18H18FNOS B1327179 2-Fluoro-3'-thiomorpholinomethylbenzophenone CAS No. 898763-40-1

2-Fluoro-3'-thiomorpholinomethylbenzophenone

Cat. No. B1327179
M. Wt: 315.4 g/mol
InChI Key: XPFYBJWGZBIMNW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves multi-step procedures that typically start from benzazoles or imidazothiadiazoles. For instance, the synthesis of a morpholinomethyl derivative of an imidazo[2,1-b][1,3,4]thiadiazole compound is described, which involves the preparation of an intermediate imidazothiadiazole followed by the introduction of a morpholine ring . This suggests that the synthesis of 2-Fluoro-3'-thiomorpholinomethylbenzophenone might also involve a multi-step process, potentially starting from a benzophenone precursor, followed by the introduction of a fluorine atom and a morpholinomethylthio substituent.

Molecular Structure Analysis

The molecular structures of related compounds have been determined using techniques such as IR spectrum, 1H NMR, and X-ray crystal structure analyses . These analyses reveal the presence of intermolecular interactions, such as hydrogen bonding and π-π stacking, which contribute to the formation of a supramolecular network in the crystal packing. It can be inferred that 2-Fluoro-3'-thiomorpholinomethylbenzophenone may also exhibit similar intermolecular interactions due to the presence of functional groups capable of hydrogen bonding and aromatic systems suitable for π-π stacking.

Chemical Reactions Analysis

While the specific chemical reactions of 2-Fluoro-3'-thiomorpholinomethylbenzophenone are not detailed in the provided papers, the related compounds show reactivity that is typical for their functional groups. For example, the presence of a fluorophenol moiety in benzoxazole derivatives allows for their application as fluorescent probes, with sensitivity to pH changes and selectivity for metal cations . This indicates that the fluorine atom and the morpholine ring in 2-Fluoro-3'-thiomorpholinomethylbenzophenone may also confer specific reactivity, potentially making it useful in similar applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of the related compounds are influenced by their molecular structures. The presence of fluorine atoms and morpholine rings in the compounds contributes to their chemical behavior, such as acidity and sensitivity to environmental changes like pH . The supramolecular interactions observed in the crystal structures suggest that these compounds may have solid-state properties that are relevant to their potential applications . Therefore, it can be hypothesized that 2-Fluoro-3'-thiomorpholinomethylbenzophenone would have distinct physical and chemical properties that could be explored for various applications, possibly including sensing technologies or as a pharmaceutical intermediate, given the antimicrobial activity observed in similar compounds .

Scientific Research Applications

  • Intermolecular Interactions in 1,2,4-Triazoles Derivatives : A study by Shukla et al. (2014) synthesized biologically active 1,2,4-triazole derivatives, including a fluoro derivative. The study detailed the presence of various intermolecular interactions, including C–H⋯π and lp⋯π interactions, which are critical for understanding the molecular behavior of these compounds (Shukla, Mohan, Vishalakshi, & Chopra, 2014).

  • Steric Discrimination Based on Diastereoselective Reactions : Iida et al. (2019) investigated fluorinated benzothiazolo imidazole compounds. They found that ortho-fluoro groups can lead to stable N-aryl atropisomers, highlighting the influence of fluorine atoms on molecular structure and reactivity (Iida, Matsuoka, Hasegawa, Vanthuyne, Farran, Roussel, & Kitagawa, 2019).

  • Antimycobacterial Activity of Synthesized Fluorinated Compounds : Sathe et al. (2011) synthesized various fluorinated benzothiazolo imidazole compounds and assessed their antimicrobial activities. Their research provides insights into the potential biomedical applications of these fluorinated compounds (Sathe, Jaychandran, Sreenivasa, & Jagtap, 2011).

  • Apoptosis Induction in Cell Studies : Zhang, Tao, & Hou (2012) studied the toxicity of fluorophenyl-propenone derivatives on Spodoptera frugiperda (Sf9) cells. The study provides valuable information on the biological effects of these compounds, particularly in inducing cell apoptosis (Zhang, Tao, & Hou, 2012).

  • Synthesis and Evaluation of Antitumor Agents : Chou et al. (2010) designed and synthesized novel 2-phenylquinolin-4-ones (2-PQs), including fluoro derivatives, and evaluated their cytotoxic activity against tumor cell lines. This study contributes to the understanding of the potential use of these compounds as anticancer agents (Chou, Tsai, Hsu, Wang, Way, Huang, Lin, Qian, Dong, Lee, Huang, & Kuo, 2010).

  • Transformation of Phenol to Benzoate : Genthner, Townsend, & Chapman (1989) utilized fluorophenols as analogues to investigate the anaerobic transformation of phenol to benzoate. This study offers insights into environmental and biochemical processes involving fluorinated compounds (Genthner, Townsend, & Chapman, 1989).

  • Synthesis and Biological Activity of Fluorinated Compounds : S.V, Bhat, K, & S.K. (2019) synthesized and characterized a fluorinated morpholine derivative, demonstrating its antibacterial, antioxidant, and anti-TB activity. This underscores the potential of fluorinated compounds in pharmaceutical applications (S.V, Bhat, K, & S.K., 2019).

  • Synthesis and Anticancer Activity of Quinolinone Derivatives : Fang et al. (2016) synthesized novel α-aminophosphonate derivatives containing a 2-oxoquinoline structure and evaluated their antitumor activities. This study contributes to the ongoing research in anticancer drug development (Fang, Wu, Xiao, Tang, Li, Ye, Xiang, & Hu, 2016).

properties

IUPAC Name

(2-fluorophenyl)-[3-(thiomorpholin-4-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FNOS/c19-17-7-2-1-6-16(17)18(21)15-5-3-4-14(12-15)13-20-8-10-22-11-9-20/h1-7,12H,8-11,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPFYBJWGZBIMNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCN1CC2=CC(=CC=C2)C(=O)C3=CC=CC=C3F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50643380
Record name (2-Fluorophenyl){3-[(thiomorpholin-4-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50643380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-3'-thiomorpholinomethylbenzophenone

CAS RN

898763-40-1
Record name (2-Fluorophenyl){3-[(thiomorpholin-4-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50643380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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